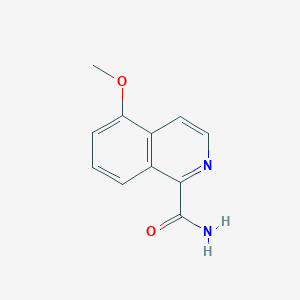

5-Methoxyisoquinoline-1-carboxamide

Beschreibung

5-Methoxyisoquinoline-1-carboxamide is a heterocyclic organic compound characterized by an isoquinoline core substituted with a methoxy (-OCH₃) group at the 5-position and a carboxamide (-CONH₂) group at the 1-position.

Eigenschaften

Molekularformel |

C11H10N2O2 |

|---|---|

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

5-methoxyisoquinoline-1-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8-7(9)5-6-13-10(8)11(12)14/h2-6H,1H3,(H2,12,14) |

InChI-Schlüssel |

HLYFBRXFRQNGSZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1C=CN=C2C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the Bischler-Napieralski reaction, where N-acyl derivatives of β-phenylethylamine are cyclized using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods: Industrial production of 5-Methoxyisoquinoline-1-carboxamide may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and sustainability . These methods are designed to be scalable and environmentally friendly, often employing green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

5-Methoxyisoquinoline-1-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a potential candidate for treating neuroinflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing carboxamide/carboximidamide functionalities or heterocyclic cores. Key examples are derived from the provided evidence:

Structural and Functional Group Analysis

| Compound Name | Core Structure | Substituents/Modifications | Functional Groups |

|---|---|---|---|

| 5-Methoxyisoquinoline-1-carboxamide | Isoquinoline | 5-methoxy, 1-carboxamide | Methoxy, carboxamide |

| N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide | Isoquinoline | 1-carboxamide linked to 5-methylthiazol | Thiazole, carboxamide |

| 5-(4-Methoxyphenyl)-pyrazole-1-carboximidamide | Pyrazole | 4-methoxyphenyl, phenyl, carboximidamide | Methoxy, carboximidamide, phenyl |

Key Observations:

- Substituent Effects: The methoxy group in 5-Methoxyisoquinoline-1-carboxamide may increase solubility compared to halogenated analogs (e.g., 4-bromo or 2-chloro derivatives in ) due to its polar nature . Thiazole substitution () introduces a sulfur atom and aromatic heterocycle, which could enhance binding to metal ions or hydrophobic pockets in biological targets .

- Functional Group Variations :

Hypothesized Pharmacological Implications

- Isoquinoline vs. Pyrazole Cores: Isoquinoline’s planar structure may favor interactions with DNA or enzyme active sites, whereas pyrazole derivatives () are often explored as anti-inflammatory or antimicrobial agents due to their rigidity and synthetic versatility .

- Methoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.